molecular formula C12H18ClNO3S B11485293 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B11485293
M. Wt: 291.79 g/mol
InChI Key: BUIDIKDRHRMMNT-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a chloro group, a methoxypropyl group, and two methyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzenesulfonyl chloride and 3-methoxypropylamine.

    Reaction: The 2,5-dimethylbenzenesulfonyl chloride is reacted with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature.

    Chlorination: The resulting product is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties : Sulfonamides are known for their antibacterial activity due to their mechanism of inhibiting bacterial folic acid synthesis. Research indicates that compounds similar to 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide may exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Activity : Studies on related sulfonamide derivatives have shown promise in antiviral applications. For instance, compounds structurally similar to our target compound have been reported to inhibit hepatitis B virus replication in vitro. This suggests that this compound could also possess antiviral properties worth investigating .

Anticancer Potential : Investigations into sulfonamide-based compounds have revealed their ability to induce apoptosis in cancer cell lines. A notable study demonstrated that a related compound modulated pathways involved in cancer cell survival, indicating potential therapeutic applications in oncology for this compound .

Chemical Properties and Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C12H16ClN1O2S
  • Molecular Weight : 279.78 g/mol
  • IUPAC Name : this compound

This compound's unique structure contributes to its biological activity and potential applications in pharmaceuticals.

Antibacterial Efficacy

A study focused on sulfonamide derivatives reported significant inhibition against various bacterial pathogens. The compound exhibited IC50 values indicating potent antibacterial activity against strains like Staphylococcus aureus . This reinforces the need for further exploration into its use as an antibiotic agent.

Antiviral Effects

In the context of antiviral research, a study highlighted that N-phenylbenzamide derivatives could significantly inhibit HBV replication through mechanisms involving increased levels of A3G. This finding suggests that similar derivatives of this compound may exhibit comparable antiviral properties .

Anticancer Research

Research into the anticancer potential of sulfonamides has shown that they can trigger apoptosis in human cancer cell lines. For example, a structurally analogous compound was found to modulate critical signaling pathways associated with cancer cell survival . This points towards the therapeutic potential of this compound in oncology.

Data Table: Summary of Applications

Application TypePotential ActivityRelated Findings
AntibacterialInhibition of bacterial growthEffective against Staphylococcus aureus
AntiviralInhibition of virus replicationSimilar compounds inhibit HBV replication
AnticancerInduction of apoptosisModulates cancer cell survival pathways

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methoxypropyl)benzenesulfonamide
  • 4-chloro-N-(2-methoxyethyl)benzenesulfonamide
  • 4-chloro-N-(3-methoxypropyl)-3-nitrobenzenesulfonamide

Uniqueness

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the chloro, methoxypropyl, and dimethyl groups provides a distinct structural framework that can be exploited for specific applications in medicinal chemistry and industrial processes.

Biological Activity

4-Chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide compound recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological mechanisms, synthesis, and relevant case studies, providing a comprehensive overview of the compound's activity.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound inhibits bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby exhibiting antibacterial properties.
  • Receptor Binding: It may interact with specific receptors on cell surfaces, influencing signal transduction pathways.
  • DNA Intercalation: Some derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that this compound can inhibit the growth of various bacterial strains by interfering with folate metabolism.

Case Study:
In a study comparing various sulfonamides, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an effective antimicrobial agent.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Its mechanism may involve apoptosis induction in cancer cells and inhibition of tumor growth.

Research Findings:

  • A study indicated that compounds structurally similar to this compound showed promising results in inhibiting tumor cell proliferation in vitro .
  • Further investigation is needed to elucidate its specific pathways and efficacy against different cancer types.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
4-Chloro-N-methylbenzenesulfonamideC7H8ClN2O2SSimpler structure lacking methoxypropyl group
N-(3-chlorophenyl)-N-(3-methoxypropyl)benzenesulfonamideC14H16ClN1O2SContains a chlorophenyl group
N-(2-hydroxyethyl)-4-chlorobenzenesulfonamideC8H10ClN1O3SHydroxyethyl substitution provides different properties

This table highlights how structural variations influence biological activities and applications among sulfonamides.

Properties

Molecular Formula

C12H18ClNO3S

Molecular Weight

291.79 g/mol

IUPAC Name

4-chloro-N-(3-methoxypropyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H18ClNO3S/c1-9-8-12(10(2)7-11(9)13)18(15,16)14-5-4-6-17-3/h7-8,14H,4-6H2,1-3H3

InChI Key

BUIDIKDRHRMMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCCOC

Origin of Product

United States

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